# "N-(4-Bromobenzyl)-N-ethylethanamine stability and storage conditions"

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Compound of Interest

N-(4-Bromobenzyl)-Nethylethanamine

Cat. No.:

B1625017

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# Technical Support Center: N-(4-Bromobenzyl)-N-ethylethanamine

This technical support guide provides essential information on the stability and storage of **N-(4-Bromobenzyl)-N-ethylethanamine** (CAS No: 4885-19-2) for researchers, scientists, and professionals in drug development.

### **Frequently Asked Questions (FAQs)**

Q1: What are the recommended long-term storage conditions for **N-(4-Bromobenzyl)-N-ethylethanamine**?

For long-term stability, it is recommended to store **N-(4-Bromobenzyl)-N-ethylethanamine** in a cool, dry place, protected from light. While specific studies on this compound are not readily available, for similar bromobenzyl compounds, storage in an inert atmosphere (e.g., under argon or nitrogen) is advisable to prevent slow degradation. A storage temperature of 2-8°C is a common precautionary measure for many research chemicals to minimize degradation.

Q2: Is N-(4-Bromobenzyl)-N-ethylethanamine sensitive to air or moisture?

As a tertiary amine, **N-(4-Bromobenzyl)-N-ethylethanamine** can be susceptible to oxidation over time, especially when exposed to air and light.[1] While it is not reported to be acutely



sensitive, prolonged exposure can lead to the formation of amine oxides or other degradation products. It is best practice to handle the compound under an inert atmosphere, particularly for long-term storage or when aliquoting.

Q3: What are the known incompatibilities for this compound?

**N-(4-Bromobenzyl)-N-ethylethanamine** should be stored away from strong oxidizing agents, as the tertiary amine group can be oxidized.[1] It is also advisable to avoid contact with strong acids, as it can form salts, and strong bases.

Q4: What are the potential degradation pathways for **N-(4-Bromobenzyl)-N-ethylethanamine**?

The primary degradation pathways for this compound are likely to involve:

- Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides. The benzylic position can also be a site of oxidation.[1]
- Photolytic Degradation: Exposure to light, particularly UV radiation, can potentially lead to the cleavage of the C-N or C-Br bonds.[1]
- Reductive Dehalogenation: The carbon-bromine bond can undergo reductive cleavage, although this typically requires specific catalytic conditions.[1]

Q5: What are the physical and chemical properties of **N-(4-Bromobenzyl)-N-ethylethanamine**?

Please refer to the table below for a summary of the key physical and chemical properties.

## **Physical and Chemical Properties**



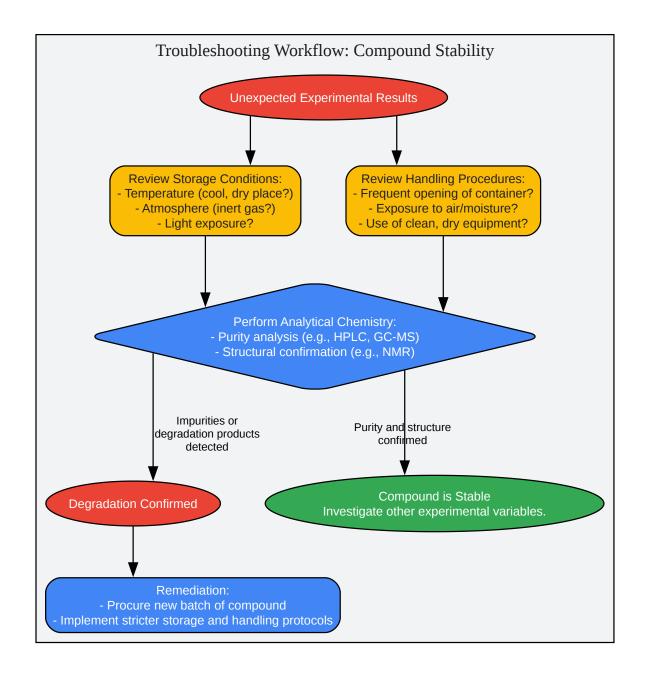
Property	Value	Source
Molecular Formula	C11H16BrN	Wakschem.com[2]
Molecular Weight	242.155 g/mol	Wakschem.com[2]
Boiling Point	264.8 ± 15.0 °C at 760 mmHg	Wakschem.com[2]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	Wakschem.com[2]
Flash Point	114.0 ± 20.4 °C	Wakschem.com[2]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C	Wakschem.com[2]
LogP	3.81	Wakschem.com[2]
Refractive Index	1.539	Wakschem.com[2]

# **Troubleshooting Guide**

Issue: Unexpected experimental results or loss of compound activity.

This could be due to the degradation of **N-(4-Bromobenzyl)-N-ethylethanamine**. Follow the troubleshooting workflow below to investigate potential stability issues.





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Caption: Troubleshooting workflow for investigating suspected degradation of **N-(4-Bromobenzyl)-N-ethylethanamine**.

## **Experimental Protocols**

### Troubleshooting & Optimization





While specific experimental protocols for the stability testing of **N-(4-Bromobenzyl)-N-ethylethanamine** are not publicly available, a general approach to assess the purity and identify potential degradation products would involve the following:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
- Stationary Phase: C18 reverse-phase column.
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 220-280 nm for a bromobenzyl moiety).
- Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak area of the main compound are compared to a reference standard or a freshly opened batch. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Experiment: <sup>1</sup>H NMR and <sup>13</sup>C NMR.
- Procedure: A small sample of the compound is dissolved in the deuterated solvent and analyzed. The resulting spectra should be compared to the expected chemical shifts and coupling constants for N-(4-Bromobenzyl)-N-ethylethanamine. The presence of unexpected signals could indicate the formation of degradation products.

Disclaimer: The information provided is based on available chemical data and general principles for similar compounds. A specific Safety Data Sheet (SDS) with comprehensive stability data for **N-(4-Bromobenzyl)-N-ethylethanamine** (CAS 4885-19-2) was not found. It is recommended to handle this compound with care and in accordance with good laboratory practices.



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#### References

- 1. N-(4-Bromobenzyl)-N-ethylethanamine | 4885-19-2 | Benchchem [benchchem.com]
- 2. wakschem.com [wakschem.com]
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